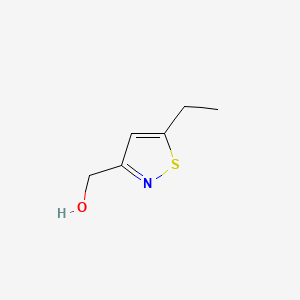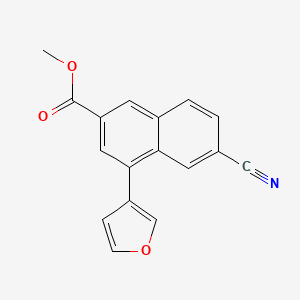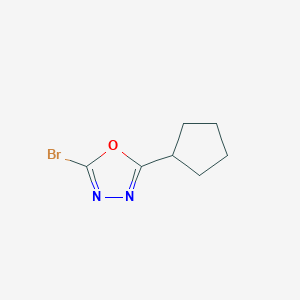
2-Bromo-5-cyclopentyl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-cyclopentyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyclopentyl-1,3,4-oxadiazole typically involves the cyclization of acyl hydrazides with appropriate reagents. One common method involves the reaction of α-bromo nitroalkanes with acyl hydrazides under mild, non-dehydrative conditions . This approach avoids the formation of 1,2-diacyl hydrazide intermediates and allows for the direct formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazoles often involve the use of dehydrating agents to cyclize N,N’-diacylhydrazines . These methods can be adapted for the production of this compound by selecting appropriate starting materials and reaction conditions.
化学反応の分析
Types of Reactions
2-Bromo-5-cyclopentyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction reactions can modify the functional groups attached to the oxadiazole ring.
科学的研究の応用
2-Bromo-5-cyclopentyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Bromo-5-cyclopentyl-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways. The compound can act as a bioisosteric hydrogen bond acceptor for carbonyl compounds such as ketones, esters, amides, and carbamates . This interaction can modify the physicochemical and pharmacokinetic profiles of small molecules, making it a valuable tool in drug development.
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different properties and applications.
1,2,3-Oxadiazole: Less commonly studied but still of interest in certain applications.
1,2,5-Oxadiazole:
Uniqueness
2-Bromo-5-cyclopentyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and hydrogen bond-accepting capabilities . This makes it particularly valuable in medicinal chemistry and materials science applications.
特性
分子式 |
C7H9BrN2O |
|---|---|
分子量 |
217.06 g/mol |
IUPAC名 |
2-bromo-5-cyclopentyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C7H9BrN2O/c8-7-10-9-6(11-7)5-3-1-2-4-5/h5H,1-4H2 |
InChIキー |
VYUMVKBOYWXCKL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2=NN=C(O2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


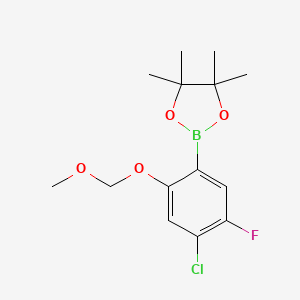
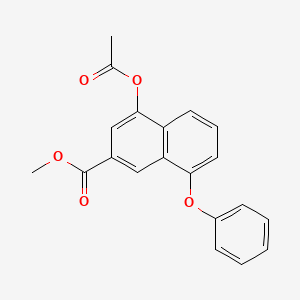



![Methyl 8-[4-(morpholin-4-ylmethyl)phenyl]-2,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene-5-carboxylate](/img/structure/B13926830.png)
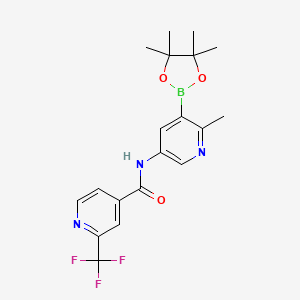
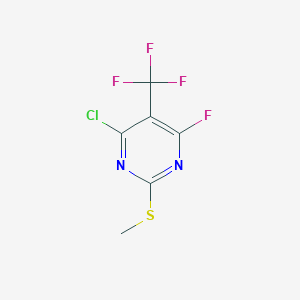


![(6-Bromoimidazo[1,2-A]pyridin-3-YL)(morpholino)methanone](/img/structure/B13926878.png)
![4-[6-(2-Cyclohexylamino-pyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13926881.png)
